molecular formula C15H10ClNO B14268182 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile CAS No. 137814-74-5

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile

Cat. No.: B14268182
CAS No.: 137814-74-5
M. Wt: 255.70 g/mol
InChI Key: VCCWZWPHSBWWFP-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile is an organic compound that features both an oxirane (epoxide) ring and a benzonitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable epoxidizing agent. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to convert the aldehyde group into an epoxide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Amines: Formed from the reduction of the nitrile group.

    Substituted Aromatics: Formed from nucleophilic substitution reactions on the phenyl ring.

Scientific Research Applications

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)oxirane: Shares the epoxide ring and chlorophenyl group but lacks the benzonitrile moiety.

    4-Chlorostyrene oxide: Similar structure but with a different substitution pattern on the phenyl ring.

    3-(4-Chlorophenyl)-2-oxiranylmethanone: Contains an oxirane ring and chlorophenyl group but with a different functional group arrangement.

Uniqueness

4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile is unique due to the presence of both the epoxide ring and the benzonitrile group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

CAS No.

137814-74-5

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)oxiran-2-yl]benzonitrile

InChI

InChI=1S/C15H10ClNO/c16-14-7-5-13(6-8-14)15(10-18-15)12-3-1-11(9-17)2-4-12/h1-8H,10H2

InChI Key

VCCWZWPHSBWWFP-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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